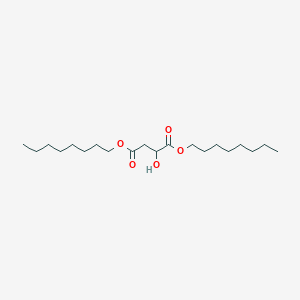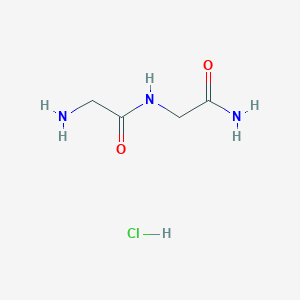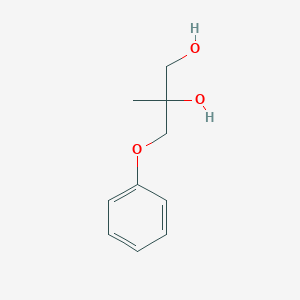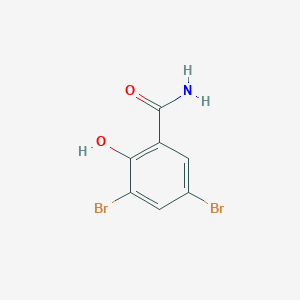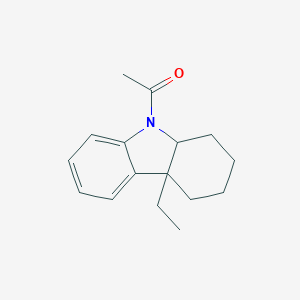
9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the ethanone moiety . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced carbazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbazole nitrogen, often using alkyl halides or acyl chlorides as reagents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities that make it a candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as an antiemetic agent, similar to other carbazole derivatives used in chemotherapy-induced nausea and vomiting.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole can be compared with other carbazole derivatives such as:
1,2,3,4-tetrahydrocarbazole: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.
1,2,3,9-tetrahydro-4(H)-carbazol-4-one: Exhibits antimycobacterial activity and is used in medicinal chemistry.
9-acyl-1,2,3,4-tetrahydrocarbazoles: Synthesized via N-acylation reactions and used in various chemical applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties that distinguish it from other similar compounds.
Properties
CAS No. |
15640-98-9 |
|---|---|
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone |
InChI |
InChI=1S/C16H21NO/c1-3-16-11-7-6-10-15(16)17(12(2)18)14-9-5-4-8-13(14)16/h4-5,8-9,15H,3,6-7,10-11H2,1-2H3 |
InChI Key |
HRRXIJHLUMENRL-UHFFFAOYSA-N |
SMILES |
CCC12CCCCC1N(C3=CC=CC=C23)C(=O)C |
Canonical SMILES |
CCC12CCCCC1N(C3=CC=CC=C23)C(=O)C |
Synonyms |
9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B103323.png)
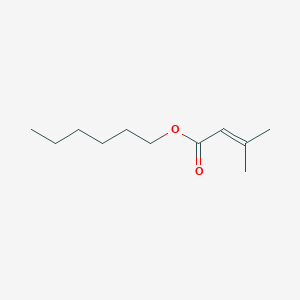

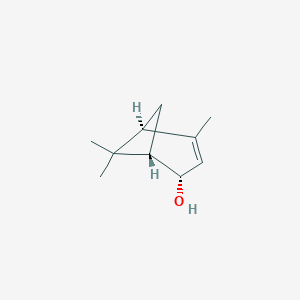
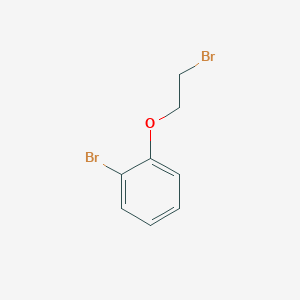
![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)
